2-Phenylpyrrolidin-3-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenylpyrrolidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-9-6-7-11-10(9)8-4-2-1-3-5-8/h1-5,10-11H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKCFBQZMJEFNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Phenylpyrrolidinone Scaffolds and Derivatives
Cyclization Reactions for Pyrrolidinone Ring Formation
The construction of the pyrrolidinone ring is often achieved through intramolecular cyclization reactions, where a linear precursor is induced to form the five-membered lactam. Key strategies involve the use of versatile starting materials that can be elaborated and subsequently cyclized.
Routes from Itaconic Acid Derivatives
Itaconic acid, a bio-based platform chemical, serves as a valuable precursor for various heterocyclic compounds, including pyrrolidones. Its inherent functionality allows for multiple synthetic transformations to build the necessary framework for cyclization.
A direct approach to N-substituted pyrrolidinones involves the reaction of itaconic acid or its anhydride (B1165640) with primary amines. For instance, the reaction of an anhydride like succinic anhydride with aniline (B41778) is a known method for producing N-phenylsuccinimide, which involves the formation of an intermediate amidoacid followed by cyclization. nih.gov This principle can be extended to itaconic anhydride and its derivatives. The initial reaction of itaconic anhydride with a primary amine, such as aniline, forms an N-phenylitaconimide. This intermediate can then undergo a reductive cyclization process to yield the desired phenylpyrrolidinone scaffold. nih.govresearchgate.netmdpi.com
The Claisen condensation, and its intramolecular variant, the Dieckmann condensation, are powerful carbon-carbon bond-forming reactions that create β-keto esters. masterorganicchemistry.comijraset.com This functionality is a key stepping stone for the synthesis of 3-pyrrolidinone (B1296849) systems. In a potential synthetic route, a diester derived from itaconic acid could undergo an intramolecular Dieckmann condensation to form a cyclic β-keto ester. jk-sci.comorganic-chemistry.orgchemistrysteps.com
The general mechanism involves the deprotonation of an α-carbon of one ester group by a strong base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the second ester group within the same molecule. chemistrysteps.com Subsequent elimination of an alkoxide group yields the cyclic β-keto ester. This intermediate, possessing the core pyrrolidinone ring structure, can then be further modified to afford the final 2-phenylpyrrolidin-3-one product. The Dieckmann condensation is particularly effective for forming stable 5- or 6-membered rings. masterorganicchemistry.com
While the direct cyclization of β-keto esters with amidines typically leads to six-membered heterocycles like pyrimidines, the intramolecular cyclization of related β-keto amide derivatives provides a viable pathway to five-membered lactams. Research has shown that N-protected γ-amino-β-ketoamides can be synthesized and subsequently cyclized. However, this process can be competitive, sometimes leading to the formation of pyrrolin-4-one side products. The outcome is often dependent on the reaction conditions, particularly the duration of acid exposure used for deprotection, which triggers the cyclization cascade.
A study on the domino fragmentation of α-aminoacyl intermediates demonstrated that with careful control of the deprotection time (e.g., 5 minutes in neat trifluoroacetic acid), the desired β-keto amides could be favored over the cyclized pyrrolinone byproducts.
Table 1: Domino Fragmentation of α-Aminoacyl Intermediates This table presents data on the competitive formation of β-keto amides versus pyrrolin-4-ones from various α-aminoacyl intermediates.
| Entry | R¹ | n | R³ | Protecting Group | Yield of β-Keto Amide 5 (%) | Yield of Pyrrolin-4-one 6 (%) |
|---|---|---|---|---|---|---|
| a | Ph | 1 | H | Cbz | - | - |
| b | Ph | 2 | H | Cbz | - | - |
| c | Ph | 3 | H | Cbz | - | - |
| d | Ph | 4 | H | Cbz | - | - |
| e | Ph | 1 | H | Troc | - | - |
| f | Ph | 2 | H | Troc | 57 | 90 |
| g | Ph | 3 | H | Troc | 77 | 60 |
| h | Ph | 4 | H | Troc | 65 | 73 |
| i | H | 1 | H | Cbz | 95 | 60 |
| j | H | 2 | H | Cbz | 82 | 58 |
| k | H | 3 | H | Cbz | 70 | 60 |
Data adapted from a study on the domino fragmentation of β-enamino amides. Yields are indicative of specific experimental conditions and may vary.
Cycloaddition Reactions
Cycloaddition reactions, particularly [3+2] cycloadditions, offer a convergent and stereocontrolled route to the pyrrolidinone core by combining two components to form the five-membered ring in a single step.
A notable example of this strategy is the reaction between diketene (B1670635) and an azomethine oxide. The synthesis of 2-acetoacetyl-5-benzoyl-1-phenylpyrrolidin-3-one has been achieved through the reaction of diketene with C-benzoyl-N-phenyl-azomethine oxide. The reaction proceeds via a cycloaddition mechanism, followed by an intramolecular rearrangement and subsequent acetoacetylation to yield the final, highly functionalized pyrrolidinone product. This method highlights the utility of diketene as a reactive synthon for building complex heterocyclic structures.
Michael Addition Strategies
The conjugate addition of nucleophiles to α,β-unsaturated systems, known as the Michael addition, is a cornerstone for the formation of substituted pyrrolidinone scaffolds. This approach allows for the creation of key carbon-carbon bonds and the introduction of stereocenters.
Asymmetric organocatalysis has emerged as a robust method for the enantioselective synthesis of chiral pyrrolidines and their precursors. mdpi.comresearchgate.net The use of small organic molecules as catalysts offers an alternative to metal-based systems and has been successfully applied to the Michael addition of aldehydes to maleimides, leading to the formation of succinimide (B58015) adducts which are direct precursors to the desired pyrrolidinone ring. researchgate.netnih.govnih.gov
Various chiral primary and secondary amines, often derived from natural amino acids or cinchona alkaloids, have been employed to catalyze these reactions. nih.govnih.govresearchgate.net These catalysts activate the aldehyde donor by forming a transient enamine, which then adds to the maleimide (B117702) acceptor. The stereochemical outcome is dictated by the chiral environment created by the catalyst. For instance, bifunctional organocatalysts containing both a primary amino group and a thiourea (B124793) motif have been shown to be highly effective in promoting the asymmetric Michael reaction between maleimides and aldehydes. nih.gov The thiourea moiety is believed to activate the maleimide through hydrogen bonding, while the primary amine activates the aldehyde.
The organocatalytic Michael addition of α,α-disubstituted aldehydes to N-substituted maleimides is a particularly attractive route as it generates a quaternary stereocenter, a common feature in many bioactive molecules. mdpi.comnih.gov For example, the reaction of isobutyraldehyde (B47883) with N-phenylmaleimide has been extensively studied using various organocatalysts. researchgate.netnih.govresearchgate.net
Research has shown that dipeptides, such as phenylalanine-β-alanine, can effectively catalyze this transformation, especially under solvent-free conditions in the presence of a base like sodium hydroxide (B78521). researchgate.net The reaction conditions, including the choice of catalyst, solvent, and additives, have a significant impact on the yield and stereoselectivity of the resulting succinimide product. nih.govresearchgate.net The use of aqueous media has also been explored, presenting a more environmentally friendly approach to these syntheses. nih.gov The resulting adducts can then be further manipulated to yield the this compound core.
Table 1: Organocatalyzed Michael Addition of Isobutyraldehyde to N-Phenylmaleimide This table presents a selection of research findings for the organocatalytic Michael addition of isobutyraldehyde to N-phenylmaleimide, showcasing the impact of different catalysts and conditions on the reaction outcome.
| Catalyst | Base/Additive | Solvent | Time (h) | Yield (%) | Enantiomeric Ratio (er) | Reference |
| Phenylalanine-β-alanine (10 mol%) | NaOH (10 mol%) | Neat | 24 | 91 | 93:7 | researchgate.net |
| Phenylalanine-β-alanine (10 mol%) | KOH (10 mol%) | Neat | 24 | 85 | 92:8 | researchgate.net |
| Phenylalanine-β-alanine (10 mol%) | LiOH (10 mol%) | Neat | 24 | 88 | 90:10 | researchgate.net |
| Phenylalanine-β-alanine (10 mol%) | NaOAc (10 mol%) | Neat | 24 | 65 | 75:25 | researchgate.net |
| (1S,2S)-1,2-Diphenylethanediamine derivative (20 mol%) | Hexanedioic acid (20 mol%) | DMF/H₂O (2:1) | 48 | 85 | 82:18 | researchgate.net |
The Michael addition of ester enolates to maleimides represents another viable pathway to substituted succinimides. While the addition of dicarbonyl compounds like malonic esters is well-documented, the use of simple ester enolates, such as that derived from ethyl isobutyrate, is also a key strategy. The enolate, typically generated using a strong base like lithium diisopropylamide (LDA) or sodium ethoxide, acts as the nucleophile.
The reaction involves the 1,4-conjugate addition of the ester enolate to the N-phenylmaleimide acceptor. This forms a new carbon-carbon bond and creates an enolate intermediate which is subsequently protonated upon workup to yield the succinimide product. The efficiency and diastereoselectivity of this reaction can be influenced by the reaction conditions, including the nature of the base, the solvent, and the temperature. The resulting adduct, containing a quaternary center and an ester functionality, is a versatile intermediate that can be cyclized to form the desired this compound scaffold.
Functionalization and Derivatization Approaches
Once the core this compound scaffold is synthesized, further functionalization and derivatization can be carried out to explore the structure-activity relationship of these compounds. These modifications can be targeted at the pyrrolidine (B122466) nitrogen, the phenyl ring, or other substituents on the heterocyclic ring.
N-Alkylation of Pyrrolidine Moieties
The nitrogen atom of the pyrrolidine ring is a common site for modification. N-alkylation can be achieved through various methods, most commonly by reaction with an alkyl halide in the presence of a base. organic-chemistry.org The choice of base and solvent is crucial for the success of the reaction, with common systems including potassium carbonate in dimethylformamide (DMF) or sodium hydride in tetrahydrofuran (B95107) (THF). organic-chemistry.org
For less reactive alkylating agents, the use of a catalyst such as tetrabutylammonium (B224687) iodide (TBAI) can be beneficial. In some cases, particularly with ambident nucleophiles like the pyrrolidinone, a mixture of N- and O-alkylated products can be formed. nih.govresearchgate.net The regioselectivity of the alkylation can often be controlled by carefully selecting the reaction conditions, such as the nature of the cation and the solvent. nih.gov For instance, the use of silver salts has been reported to favor O-alkylation in some pyridone systems. nih.gov
Table 2: General Conditions for N-Alkylation of Pyrrolidinones This table outlines common reagents and conditions used for the N-alkylation of pyrrolidinone and related N-heterocyclic systems.
| Alkylating Agent | Base | Solvent | Catalyst/Additive | Typical Temperature | Reference |
| Alkyl Halide (R-X) | K₂CO₃ | DMF | - | Room Temp to 80 °C | organic-chemistry.org |
| Alkyl Halide (R-X) | NaH | THF | TBAI (catalytic) | 0 °C to Reflux | organic-chemistry.org |
| Alkyl Halide (R-X) | Cs₂CO₃ | Acetonitrile (B52724) | - | Room Temp to Reflux | organic-chemistry.org |
| Dimethyl Sulfate (B86663) | K₂CO₃ / Et₃N | Acetone | - | Room Temp to Reflux | organic-chemistry.org |
Modification of Side Chains and Substituents
Modification of the phenyl ring substituent provides another avenue for creating a diverse range of derivatives. Standard aromatic functionalization reactions can be applied, although the reactivity of the system may be influenced by the existing pyrrolidinone moiety.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, are powerful tools for introducing new carbon-carbon or carbon-heteroatom bonds onto the phenyl ring. uva.esnih.gov For these reactions to be successful, the phenyl ring typically needs to be pre-functionalized with a halide (e.g., bromo or iodo) or a triflate group. These groups can then be coupled with a variety of partners, including boronic acids, alkenes, or amines.
Additionally, classical electrophilic aromatic substitution reactions such as halogenation or nitration can be employed to introduce substituents onto the phenyl ring. elsevierpure.commasterorganicchemistry.com The directing effects of the pyrrolidinone ring and any other existing substituents on the phenyl group will determine the position of the incoming electrophile. For example, halogenation of an activated phenyl ring can be achieved using N-halosuccinimide reagents. elsevierpure.com The conditions for these reactions must be carefully chosen to avoid undesired side reactions on the pyrrolidinone core.
Amidation Reactions
Amidation reactions are fundamental in modifying the phenylpyrrolidinone core. These can involve the formation of an external amide moiety or the transformation of the internal lactam amide bond.
One significant strategy is the metal-catalyzed ring-opening transamidation of N-acyl lactams. For instance, N-benzoylpyrrolidin-2-one derivatives can react with various anilines in the presence of a nickel catalyst, such as Ni(PPh₃)₂Cl₂, with 2,2′-bipyridine as a ligand and manganese as a reducing agent. This method effectively opens the pyrrolidinone ring to yield linear amide products in good yields. researchgate.net Metal-free conditions have also been developed, utilizing reagents like di-tert-butyl peroxide (DTBP) and tetra-n-butylammonium iodide (TBAI) under aqueous conditions to facilitate the transamidation of N-acyl lactams with both aliphatic and aromatic primary amines. researchgate.net
More advanced techniques allow for the direct formation of complex amides on the pyrrolidinone ring. A recently developed method involves the cobalt-catalyzed enantioconvergent reductive coupling of racemic tertiary α-chloro lactams with isocyanates. acs.org This reaction forges a new C-C bond and creates a sterically hindered α-quaternary amide functionality directly on the pyrrolidinone ring. acs.org For example, reacting racemic 3-chloro-3-methyl-1-phenylpyrrolidin-2-one with an aryl isocyanate in the presence of a cobalt catalyst and a chiral diphosphine ligand can produce the corresponding α-quaternary amide with high yield and exceptional enantioselectivity. acs.org This approach is notable as it constructs a complex chiral center from a racemic starting material. acs.org
Formation of Carboxylic Acid and Hydrazide Derivatives
The introduction of carboxylic acid and hydrazide groups is a common strategy to create analogues for further chemical exploration.
Carboxylic acid derivatives of the phenylpyrrolidinone scaffold can be synthesized through various routes. One powerful method is the organocatalytic enantioselective Michael addition of nitroalkanes to 4-oxo-2-enoates, which, after subsequent transformations, can yield highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.org Another sophisticated strategy involves a stereoselective 1,4-addition of an arylic cuprate (B13416276) to an enantiopure enone to establish the phenylpyrrolidine core. nih.gov Subsequent steps, including reduction, ether removal, and oxidation with reagents like ruthenium(III) chloride (RuCl₃), can afford the corresponding diacid derivative. nih.gov The synthesis of (2r,3s)-3-Phenylpyrrolidine-2-Carboxylic Acid has also been reported, starting from D-proline derivatives. chemicalbook.com
The conversion of these carboxylic acid derivatives, or their corresponding esters, into hydrazides is a straightforward and widely used transformation. Typically, the ester derivative is refluxed with an excess of hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol. nih.gov The progress of this reaction can be monitored by the disappearance of the ester's characteristic signals in ¹H NMR spectra and the appearance of new signals corresponding to the -NH- and -NH₂ protons of the hydrazide group. nih.gov This efficient method provides key intermediates that can be further condensed with various aldehydes or ketones to form a diverse library of N-acylhydrazone derivatives. nih.govnih.govcardiff.ac.uk
Introduction of Halogens and Alkyl Groups
The functionalization of the phenylpyrrolidinone scaffold through the introduction of halogens and alkyl groups is crucial for tuning the molecule's properties.
Halogenation can be achieved either by starting with halogenated precursors or by direct halogenation of the synthesized scaffold. The use of halogenated starting materials, such as racemic tertiary 3-chloro-3-methyl-1-phenylpyrrolidin-2-one, is a key step in advanced coupling reactions. acs.org Direct halogenation of related 1,3-dione structures has shown that the reaction site can be controlled. elsevierpure.com For example, using N-halosuccinimides (NCS, NBS, NIS) can lead to regioselective halogenation at the α-position, while modifying the substrate by forming a BF₂ complex can redirect the halogenation to the activated phenyl ring. elsevierpure.com The reaction between alkenes and halogens like Br₂ or Cl₂ typically proceeds through a cyclic halonium ion intermediate, leading to an anti-addition product. masterorganicchemistry.com When conducted in an inert solvent, this results in a vicinal dihalide. masterorganicchemistry.com
Alkylation methods can introduce new carbon-carbon bonds, often with stereochemical control. Asymmetric allylic alkylation is a powerful technique where a stereogenic quaternary center can be created by reacting a benzyloxy imide with an allyl carbonate in the presence of a chiral catalyst. nih.gov This method has been used to synthesize enantioenriched 2,2-disubstituted pyrrolidines. nih.gov Another approach involves the deprotonation of the lactam scaffold with a strong base like lithium hexamethyldisilazide (LHMDS) followed by the addition of an alkyl halide, such as allyl bromide, to introduce an alkyl group. nih.gov
Stereoselective Synthesis of Chiral Phenylpyrrolidinone Derivatives
Creating phenylpyrrolidinone derivatives with specific stereochemistry is a significant goal in modern organic synthesis, often accomplished using catalytic asymmetric reactions.
One of the most innovative methods is the enantioconvergent coupling of racemic electrophiles. A cobalt-catalyzed asymmetric reductive addition of isocyanates to racemic tertiary alkyl halides, such as 3-chloro-3-methyl-1-phenylpyrrolidin-2-one, allows for the synthesis of sterically congested chiral amides bearing α-quaternary stereocenters. acs.org This protocol circumvents the need for pre-made organometallic reagents and achieves exceptional enantioselectivity (e.g., 99:1 er) by using a chiral cobalt complex that selectively reacts with one enantiomer of the alkyl radical intermediate. acs.org
C(sp³)-H activation represents another cutting-edge strategy for the stereoselective synthesis of complex pyrrolidine analogues. nih.gov This method can be used as a key step in a fully enantioselective route, enabling the efficient construction of intricate chiral scaffolds. nih.gov
Organocatalysis also provides a powerful platform for stereoselective synthesis. For instance, highly enantiomerically enriched pyrrolidine-3-carboxylic acid derivatives have been prepared via organocatalytic enantioselective Michael addition reactions of 4-oxo-2-enoates with nitroalkanes. rsc.orgresearchgate.net This approach led to the synthesis of 5-methylpyrrolidine-3-carboxylic acid with 97% enantiomeric excess (ee) in just two steps. rsc.org Similarly, asymmetric allylic alkylation reactions catalyzed by chiral transition metal complexes are effective in setting stereogenic quaternary centers in high enantiomeric excess, leading to a variety of enantioenriched 2,2-disubstituted pyrrolidines. nih.gov
Optimization of Synthetic Pathways
The efficiency and practicality of a synthetic route are determined by reaction yields and the ease of purification. Significant effort is dedicated to optimizing reaction conditions and developing effective purification techniques for phenylpyrrolidinone analogues.
Reaction Condition Studies and Yield Enhancement
The optimization of reaction conditions is a systematic process involving the screening of various parameters to maximize product yield and, in the case of chiral synthesis, enantioselectivity.
A prime example is the optimization of the cobalt-catalyzed enantioconvergent amidation. acs.org Researchers systematically screened different chiral ligands, reductants, solvents, and catalyst loadings. This process revealed that a (S)-MeOBIPHEP ligand (L1) was suboptimal, while a different diphosphine ligand (L12) provided excellent enantioselectivity (99:1 er). acs.org The choice of reductant was also critical; zinc powder was superior to manganese or indium, which led to lower yields and enantioselectivity. acs.org Further studies showed that catalyst loading and reagent stoichiometry were crucial for achieving high efficiency. acs.org
In the development of one-pot reactions, such as the synthesis of pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines, various bases and palladium catalysts were tested to optimize a key intramolecular Heck reaction step. nih.gov It was found that using 10 mol % of Pd(OAc)₂, 20 mol % of PPh₃, and 2 equivalents of K₂CO₃ in acetonitrile at 105 °C gave the optimal yield of 78%. nih.gov
The table below summarizes the optimization of a cobalt-catalyzed reductive coupling reaction.
| Entry | Ligand | Reductant | Yield (%) | Enantiomeric Ratio (er) |
| 1 | L1 | Zn | 15 | Racemic |
| 2 | L12 | Zn | 85 | 99:1 |
| 3 | L12 | Mn | 35 | 86:14 |
| 4 | L12 | In | <5 | N/A |
| 5 | L12 | Zn | 58 | 98.5:1.5 |
Conditions based on the cobalt-catalyzed reductive addition of 3-chloro-3-methyl-1-phenylpyrrolidin-2-one and 4-methylphenyl isocyanate. acs.org Entry 5 was performed with a reduced catalyst loading of 5 mol %. L1 = (S)-MeOBIPHEP, L12 = (S)-SEGPHOS.
Purification Techniques for Phenylpyrrolidinone Analogues
Effective purification is essential to isolate the target phenylpyrrolidinone analogues in high purity. A combination of techniques is typically employed.
Column chromatography on silica (B1680970) gel is the most common method for purifying these compounds from reaction mixtures. nih.govorgsyn.org The choice of eluent is critical for achieving good separation. A gradient of solvents, often starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate (B1210297) or dichloromethane, is frequently used. nih.govorgsyn.org For more polar compounds, methanol (B129727) may be added to the eluent system. orgsyn.org
Following a reaction, a standard work-up procedure is often performed before chromatographic purification. This typically involves quenching the reaction, followed by an aqueous extraction to remove water-soluble impurities. The organic layer is then separated, dried over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure using a rotary evaporator. orgsyn.orgnih.gov
In cases where the product is a solid, crystallization or recrystallization from an appropriate solvent system can be an effective final purification step, often yielding material of very high purity. The choice of solvent is determined empirically to find one in which the compound is soluble at high temperatures but poorly soluble at room temperature or below.
Chemical Reactivity and Transformation of Phenylpyrrolidinone Systems
Ring System Modifications
Modifications to the pyrrolidinone ring of 2-phenylpyrrolidin-3-one derivatives can lead to significant changes in their biological activity. These transformations often involve cleavage or rearrangement of the heterocyclic core.
One notable transformation is the intramolecular recyclization of S-(1-phenylpyrrolidin-2-on-3-yl)isothiuronium salts. In weakly basic media, these compounds undergo a ring transformation where the γ-lactam ring is cleaved, and a new thiazolidine (B150603) ring is formed, yielding 2-imino-5-[2-(phenylamino)ethyl]-thiazolidin-4-ones. researchgate.net The kinetics and mechanism of this transformation have been studied, revealing that it is subject to general acid-base and hydroxide (B78521) ion catalysis. nih.gov For certain derivatives, the rate-limiting step is the decomposition of a bicyclic tetrahedral intermediate. nih.gov
Another example of ring modification involves the fragmentation of 2-aryl-3-(hydroxymethyl)-1-methylpyrrolidines when treated with arenesulfonyl chlorides and triethylamine. rsc.org A semiempirical study suggests this reaction proceeds through a stepwise mechanism involving the formation of a benzylic cation, leading to the cleavage of the pyrrolidine (B122466) ring. rsc.org
Furthermore, the pyrrolidinone system can be constructed through intramolecular aza-Michael reactions. For instance, ethyl 2-(1-phenyl-pyrrolidin-2-yl) acetates can be synthesized via a base-induced intramolecular aza-Michael reaction, which serves as the key carbon-nitrogen bond-forming step. ajol.info
Functional Group Interconversions on Pyrrolidinone Derivatives
The functional groups on the this compound core, particularly the nitrogen atom and the carbonyl group, are key sites for chemical modifications.
Deprotection Strategies
The deprotection of these groups is a critical step. For example, the Boc group is typically removed under acidic conditions, while the Fmoc group is cleaved using a base. organic-chemistry.org This orthogonality allows for the selective deprotection of one amino group in the presence of another that is differently protected. organic-chemistry.org
Hydrogenolysis is another common deprotection method. For instance, a benzyl (B1604629) ether protecting group on a hydroxyl substituent of a pyrrolidinone derivative can be cleaved by hydrogenolysis to yield the corresponding alcohol. researchgate.neteurjchem.com Similarly, silyl (B83357) ethers, another class of protecting groups for hydroxyls, are often removed using a source of fluoride (B91410) ions like tetrabutylammonium (B224687) fluoride (TBAF). harvard.edu
| Protecting Group | Common Deprotection Reagents/Conditions |
| tert-Butyloxycarbonyl (Boc) | Acidic conditions (e.g., trifluoroacetic acid) organic-chemistry.org |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Basic conditions (e.g., piperidine (B6355638) in DMF) organic-chemistry.orgpeptide.com |
| Benzyl (Bn) | Hydrogenolysis (e.g., H₂, Pd/C) researchgate.neteurjchem.com |
| Silyl ethers (e.g., TBDMS) | Fluoride ion sources (e.g., TBAF, HF) harvard.edu |
Nucleophilic and Electrophilic Transformations
The carbonyl group in the pyrrolidinone ring is an electrophilic center and can be attacked by nucleophiles. Conversely, the nitrogen atom, once deprotected, acts as a nucleophile.
Nucleophilic attack at the carbonyl carbon is a common transformation. For instance, amides can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction proceeds through the addition of a hydride to the carbonyl carbon, followed by the elimination of a metal oxide species. libretexts.org
The nitrogen atom of the pyrrolidinone can act as a nucleophile in various reactions. For example, it can be acylated to form amides. nih.gov The reactivity of the nitrogen can be influenced by substituents on the ring. nih.gov
The pyrrolidinone ring can also be part of larger molecular scaffolds that undergo nucleophilic substitution reactions. For example, a chloro group on a side chain attached to the pyrrolidinone can be displaced by various nucleophiles.
Amide Linkage Formation and Cleavage
The amide bond of the pyrrolidinone ring is central to its chemistry. Its formation is a key step in the synthesis of these compounds, and its cleavage can be a critical step in their degradation or further transformation.
Amide Bond Formation: The most common method for forming the pyrrolidinone ring is through the cyclization of a suitable precursor. For example, (R)-4-phenylpyrrolidin-2-one can be synthesized in high yield through the reductive amination of a keto-ester followed by spontaneous cyclization. rsc.org This reaction can be catalyzed by enzymes like (R)-selective transaminases. rsc.org
Amide bonds can also be formed through the reaction of a carboxylic acid and an amine using a coupling reagent. libretexts.org A variety of coupling reagents have been developed for this purpose, including carbodiimides and phosphonium (B103445) salts. nih.gov
Amide Bond Cleavage: The amide bond of the pyrrolidinone ring can be cleaved under hydrolytic conditions, typically in the presence of strong acid or base. This reaction regenerates the corresponding amino acid. Enzymatic hydrolysis of amide bonds is a key process in the metabolism of proteins. libretexts.org
Stereochemical Aspects of Reactivity
The stereochemistry of the this compound system, particularly at the C2 and C4 positions, can significantly influence its reactivity and biological activity. researchgate.net
A stereospecific reaction is one where stereoisomerically different starting materials give rise to stereoisomerically different products. alrasheedcol.edu.iq In the context of this compound, the stereochemistry at the phenyl-substituted carbon can direct the approach of reagents, leading to specific stereochemical outcomes in subsequent reactions. For example, in SN2 reactions, a backside attack by the nucleophile leads to an inversion of the stereochemical configuration at the reaction center. libretexts.org
The introduction of a substituent on the pyrrolidinone ring creates a chiral center, which can affect the pharmacological activity of the compound. researchgate.net For instance, the enantiomers of a particular this compound derivative may exhibit different biological activities. nih.gov
Furthermore, the puckering of the pyrrolidinone ring, which is influenced by the substituents, can also affect its reactivity. smolecule.com This conformational preference can dictate the accessibility of different faces of the molecule to incoming reagents.
Structure Activity Relationship Sar Studies of Phenylpyrrolidinone Derivatives
Elucidation of Pharmacophoric Requirements
The pharmacophore of a molecule represents the essential three-dimensional arrangement of functional groups responsible for its biological activity. For 2-Phenylpyrrolidin-3-one derivatives, SAR studies have systematically investigated the impact of various structural modifications to map out these crucial features.
Influence of Pyrrolidinone Ring Substituents
The pyrrolidinone ring is a cornerstone of the this compound scaffold, and substitutions on this ring have been shown to significantly modulate biological activity. Research into related pyrrolidine-2,5-dione derivatives as anticonvulsants has revealed that the nature of the substituent at the 3-position plays a pivotal role. For instance, non-aromatic substituents such as a sec-butyl group at this position have been found to positively influence anticonvulsant activity. In contrast, the introduction of a bulky benzhydryl group at the same position has been shown to increase activity in specific seizure models. nih.gov
Furthermore, in a series of spiro[pyrrolidine-3,3-oxindoles], which share a related structural motif, the electronic properties of substituents on the pyrrolidinone ring were found to be critical for their cytotoxic effects against cancer cell lines.
Role of Phenyl Ring Modifications
Modifications to the phenyl ring of the this compound core are a key strategy for fine-tuning potency and selectivity. Studies on various classes of biologically active molecules containing a phenylpyrrolidine moiety have demonstrated the importance of the substitution pattern on this aromatic ring.
For instance, in a series of pyrrolidine (B122466) sulfonamides, derivatives bearing fluorophenyl substituents at the 3-position of the pyrrolidine ring exhibited superior in vitro potency. In another example, this time with N-phenyl pyrrolidin-2-ones investigated as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors, specific substitutions on the N-phenyl ring were found to be crucial for their herbicidal activity. Compounds with a 4-chloro-2-fluoro-5-propoxyphenyl or a 5-allyloxy-4-chloro-2-fluorophenyl group displayed excellent herbicidal effects.
The electronic nature of the substituents on the phenyl ring can also play a significant role. In studies of spiro[pyrrolidine-3,3-oxindoles], compounds featuring electron-donating or weak electron-withdrawing groups on the phenyl ring demonstrated higher growth inhibition of MCF-7 breast cancer cells.
Impact of N1-Substituents
In the development of selective RORγt inverse agonists, a polar set of amides attached to the N1-position of the pyrrolidine ring was identified as a key structural feature. This modification was instrumental in achieving high selectivity against other nuclear receptors. Similarly, in a series of anticonvulsant (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, the nature of the substituent attached to the N1-position, specifically the type of phenylpiperazine fragment linked via an acetamide (B32628) group, had a profound impact on the anticonvulsant activity. For example, a 3-trifluoromethylphenylpiperazine fragment was found to be beneficial for activity. nih.gov
The following table summarizes the influence of various substituents on the biological activity of phenylpyrrolidinone derivatives based on available research findings.
| Compound Series | Modification Position | Substituent | Observed Effect on Biological Activity |
| Pyrrolidine-2,5-diones | 3-position of pyrrolidinone | sec-Butyl | Positive influence on anticonvulsant activity |
| Pyrrolidine-2,5-diones | 3-position of pyrrolidinone | Benzhydryl | Increased activity in scPTZ seizure model |
| Spiro[pyrrolidine-3,3-oxindoles] | Phenyl ring | Electron-donating or weak electron-withdrawing groups | Higher MCF-7 cell growth inhibition |
| N-Phenyl pyrrolidin-2-ones | N-Phenyl ring | 4-chloro-2-fluoro-5-propoxy | Excellent herbicidal activity |
| N-Phenyl pyrrolidin-2-ones | N-Phenyl ring | 5-allyloxy-4-chloro-2-fluoro | Excellent herbicidal activity |
| Phenyl (3-phenylpyrrolidin-3-yl)sulfones | N1-position of pyrrolidine | Polar amides | Critical for high selectivity as RORγt inverse agonists |
| (2,5-Dioxo-pyrrolidin-1-yl)(phenyl)-acetamides | N1-linked phenylpiperazine | 3-Trifluoromethylphenyl | Beneficial for anticonvulsant activity |
Stereochemical Influence on Biological Activity
The three-dimensional nature of the pyrrolidinone ring means that stereochemistry plays a crucial role in the biological activity of this compound derivatives. The spatial arrangement of substituents can significantly affect how these molecules interact with their biological targets.
Enantiomeric Selectivity in Biological Interactions
Many biologically active molecules exist as enantiomers, which are non-superimposable mirror images of each other. It is a well-established principle in pharmacology that enantiomers can exhibit different potencies, efficacies, and even different types of biological activity. This is because biological targets, such as enzymes and receptors, are themselves chiral and can preferentially interact with one enantiomer over the other.
For derivatives of phenylpyrrolidinone, the stereochemistry at chiral centers can be a determining factor for their therapeutic potential. For instance, in a study of thieno[2,3-d]pyrimidines bearing a 2-phenylpyrrolidine (B85683) substituent as EGFR-TK inhibitors, the chirality of the phenyl group was found to be highly influential. The (R)-enantiomer displayed significantly improved activity compared to the racemate, while the (S)-enantiomer showed poor activity.
Diastereomeric Impact on Potency and Selectivity
When a molecule has more than one chiral center, it can exist as diastereomers, which are stereoisomers that are not mirror images of each other. Diastereomers have different physical properties and can also exhibit distinct biological activities.
In the context of anticonvulsant 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, the stereochemistry at the asymmetric carbon atom in the phenylacetamide moiety has been shown to be a critical determinant of potency. Specifically, derivatives with an R-configuration at this chiral center were found to be among the most potent anticonvulsants in the series. This highlights that the relative orientation of different parts of the molecule, as dictated by the diastereomeric form, is crucial for optimal interaction with the biological target.
The table below illustrates the impact of stereochemistry on the biological activity of selected phenylpyrrolidinone-related compounds.
| Compound Series | Stereochemical Feature | Biological Target/Activity | Observed Effect |
| Thieno[2,3-d]pyrimidines with 2-phenylpyrrolidine | Enantiomers at the phenyl-bearing carbon | EGFR-TK inhibition | The (R)-enantiomer showed significantly higher activity than the (S)-enantiomer. |
| (2,5-Dioxo-pyrrolidin-1-yl)(phenyl)-acetamides | Diastereomers at the phenylacetamide chiral center | Anticonvulsant activity | The (R)-stereoisomers were generally more potent. |
Correlation between Structural Features and Target Binding Affinity of Phenylpyrrolidinone Derivatives
The relationship between the chemical structure of a compound and its biological activity is a cornerstone of medicinal chemistry. For derivatives of the phenylpyrrolidinone scaffold, extensive research has elucidated how specific structural modifications influence their binding affinity to various biological targets. These structure-activity relationship (SAR) studies are crucial for the rational design of more potent and selective therapeutic agents. The affinity of a ligand for its target is typically quantified by its inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher affinity.
Systematic modifications of the phenylpyrrolidinone core have revealed several key structural features that govern target binding. These include the nature and position of substituents on the phenyl ring, alterations to the pyrrolidinone ring, and the stereochemistry of the molecule.
One significant area of investigation has been the development of N-phenyl pyrrolidin-2-ones as inhibitors of protoporphyrinogen oxidase (PPO). Research in this area has demonstrated that the substitution pattern on the N-phenyl ring is a critical determinant of inhibitory potency. For instance, compounds with specific halogen and alkoxy groups at the 4-, 2-, and 5-positions of the phenyl ring have shown excellent PPO inhibition. Two notable examples, 2-(4-chloro-2-fluoro-5-propoxy-phenyl)-2,3,4,5,6,7-hexahydro-isoindol-1-one and 2-(5-allyloxy-4-chloro-2-fluorophenyl)-2,3,4,5,6,7-hexahydro-isoindol-1-one, exhibit high potency with Kᵢ values of 0.095 µM and 0.12 µM, respectively nih.gov. This highlights the importance of a precise arrangement of substituents to achieve high-affinity binding to the PPO enzyme. A comparative molecular field analysis (CoMFA) model for a series of these compounds indicated that the steric and electrostatic fields around the molecule are significant factors in their binding affinity nih.gov.
In a different therapeutic area, a quantitative structure-activity relationship (QSAR) study on a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives revealed key determinants for their antiarrhythmic activity. The study, which used the negative logarithm of the effective dose (ED₅₀) as a measure of activity, found that the nature of the substituent on the arylpiperazinyl moiety significantly influenced potency researchgate.netnih.gov. The following interactive data table summarizes the structures and observed antiarrhythmic activities for a selection of these pyrrolidin-2-one derivatives.
The QSAR model developed from this data indicated that specific molecular descriptors related to the electronic and steric properties of the substituents are correlated with the antiarrhythmic activity nih.gov. This suggests that both the size and the electronic nature of the groups attached to the arylpiperazinyl moiety play a crucial role in the interaction with the biological target.
Furthermore, studies on pyrrolidine derivatives as inhibitors of α-amylase and α-glucosidase for potential antidiabetic applications have also provided valuable SAR insights. In one such study, the substitution pattern on a phenyl ring attached to the pyrrolidine core was found to be critical for inhibitory activity. Specifically, derivatives with electron-donating groups, such as a methoxy (B1213986) group at the para position of the phenyl ring, exhibited the most potent inhibition of both enzymes, with IC₅₀ values of 26.24 µg/mL for α-amylase and 18.04 µg/mL for α-glucosidase nih.gov. The data from this study is presented in the interactive table below.
Biological Activity Profiling of Phenylpyrrolidinone Derivatives Non Clinical Focus
In Vitro Enzyme Inhibition Studies
Cyclooxygenase (COX-1, COX-2) Inhibition
Cyclooxygenase (COX) is a critical enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins (B1171923). It exists in two primary isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a major role in inflammation. The selective inhibition of COX-2 over COX-1 is a key objective in the development of anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Studies on various pyrrolidinone and pyrrolidine-2,5-dione derivatives have demonstrated their potential as COX inhibitors. For instance, a series of N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone were investigated for their COX inhibitory activity. These compounds were found to be promising dual COX/LOX inhibitors. Molecular docking studies indicated that these derivatives form stable complexes with both COX-1 and COX-2.
In another study, structural modifications of pyrrolidine-2,5-dione aldehyde derivatives led to the identification of compounds with preferential COX-2 affinity in the submicromolar to nanomolar ranges. Notably, compound 78 , a disubstituted derivative, emerged as a highly potent COX-2 inhibitor with an IC50 value of 0.051 ± 0.001 μM.
Furthermore, a novel succinimide (B58015) product, ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01 ), was synthesized and evaluated for its anti-inflammatory potential. In vitro assays revealed that MAK01 exhibited inhibitory activity against both COX-1 and COX-2. nih.gov
Table 1: In Vitro COX-1 and COX-2 Inhibition by Phenylpyrrolidinone Derivatives
| Compound | Target Enzyme | IC50 (μM) | Selectivity Index (COX-1/COX-2) |
| Compound 78 | COX-2 | 0.051 ± 0.001 | Preferential for COX-2 |
| MAK01 | COX-1 | Data not specified | Data not specified |
| MAK01 | COX-2 | Data not specified | Data not specified |
Lipoxygenase (5-LOX) Inhibition
Lipoxygenases (LOXs) are a family of enzymes that catalyze the deoxygenation of polyunsaturated fatty acids, such as arachidonic acid, to produce leukotrienes, which are potent inflammatory mediators. The 5-lipoxygenase (5-LOX) pathway is a key target for the development of anti-inflammatory agents.
Several studies have highlighted the potential of pyrrolidinone derivatives as 5-LOX inhibitors. The aforementioned N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone were also identified as dual COX/LOX inhibitors, suggesting a broad-spectrum anti-inflammatory profile.
The pyrrolidine-2,5-dione derivatives that showed potent COX-2 inhibition were also found to be effective 5-LOX inhibitors. This dual inhibition is a desirable characteristic for anti-inflammatory drug candidates, as it can lead to a more comprehensive blockade of inflammatory pathways. The compound MAK01 also demonstrated inhibitory activity against the 5-LOX enzyme. nih.gov
Table 2: In Vitro 5-LOX Inhibition by Phenylpyrrolidinone Derivatives
| Compound | Target Enzyme | IC50 (μM) |
| N-acylhydrazone derivatives | 5-LOX | Data not specified |
| Pyrrolidine-2,5-dione derivatives | 5-LOX | Data not specified |
| MAK01 | 5-LOX | Data not specified |
Cholinesterase (AChE, BChE) Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease.
Research into pyrrolidine (B122466) derivatives has revealed their potential as cholinesterase inhibitors. A study on dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] demonstrated their efficacy against both AChE and BChE. nih.gov Compounds 8e and 8g from this series were particularly potent, with IC50 values in the low micromolar range. nih.gov Specifically, compound 8g had an IC50 of 3.15 μM for AChE and 4.74 μM for BChE. nih.gov Another compound, 8h , also showed good cholinesterase inhibition with IC50 values of 6.27 μM and 5.34 μM against AChE and BChE, respectively. nih.gov
Furthermore, a series of N-benzylated (pyrrolidin-2-one) derivatives were synthesized and evaluated for their anti-Alzheimer's activity, showing satisfactory results in comparison to the standard drug donepezil.
A study on various N-methylpyrrolidine derivatives reported moderate inhibitory activity against AChE, with IC50 values ranging from 87 to 480 μM. acs.org The N-methyl determinant of the pyrrolidine ring is suggested to be an important structural feature for binding to AChE. acs.org
Table 3: In Vitro Cholinesterase Inhibition by Pyrrolidinone Derivatives
| Compound | Target Enzyme | IC50 (μM) |
| Compound 8e | AChE | 3.35 |
| Compound 8e | BChE | 5.63 |
| Compound 8g | AChE | 3.15 |
| Compound 8g | BChE | 4.74 |
| Compound 8h | AChE | 6.27 |
| Compound 8h | BChE | 5.34 |
| N-methylpyrrolidine derivatives | AChE | 87 - 480 |
Alpha-Glucosidase and Alpha-Amylase Inhibition
Alpha-glucosidase and alpha-amylase are key enzymes in carbohydrate metabolism. Their inhibition can delay the absorption of glucose, making them important targets for the management of type 2 diabetes.
Several studies have explored the potential of pyrrolidine derivatives as inhibitors of these enzymes. A series of N-acetylpyrrolidine derivatives were synthesized and evaluated for their inhibitory activity. Compounds 4a (N-(benzyl)-2-acetylpyrrolidine) and 4b (N-(tosyl)-2-acetylpyrrolidine) showed significant inhibitory potential against α-glucosidase, with IC50 values of 0.52 ± 0.02 mM and 1.64 ± 0.08 mM, respectively. nih.gov Their inhibitory activity against α-amylase was also noted, with IC50 values of 2.72 ± 0.09 mM for 4a and 3.21 ± 0.65 mM for 4b . nih.gov
In another study, a series of pyrrolidine-based chalcones were synthesized and found to be dual inhibitors of α-amylase and α-glucosidase. Compound 3 from this series exhibited excellent dual inhibitory effects with IC50 values of 14.61 ± 0.12 μM against α-amylase and 25.38 ± 2.09 μM against α-glucosidase. acs.org
Furthermore, pyrrolidine-2,5-dione derivatives have been investigated for their α-glucosidase inhibitory activity. Compound 11o from one such series was identified as a good inhibitor with an IC50 value of 28.3 ± 0.28 µM. nih.gov
Table 4: In Vitro α-Glucosidase and α-Amylase Inhibition by Pyrrolidinone Derivatives
| Compound | Target Enzyme | IC50 |
| Compound 4a | α-Glucosidase | 0.52 ± 0.02 mM |
| Compound 4b | α-Glucosidase | 1.64 ± 0.08 mM |
| Compound 4a | α-Amylase | 2.72 ± 0.09 mM |
| Compound 4b | α-Amylase | 3.21 ± 0.65 mM |
| Compound 3 | α-Amylase | 14.61 ± 0.12 μM |
| Compound 3 | α-Glucosidase | 25.38 ± 2.09 μM |
| Compound 11o | α-Glucosidase | 28.3 ± 0.28 µM |
RORγt Inverse Agonism
Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that plays a crucial role in the differentiation of T helper 17 (Th17) cells, which are key mediators of autoimmune diseases. Inverse agonists of RORγt can suppress the inflammatory functions of Th17 cells and represent a promising therapeutic approach for autoimmune disorders.
The pyrrolidine scaffold has been identified as a valuable component in the design of RORγt inverse agonists. A series of phenyl (3-phenylpyrrolidin-3-yl)sulfones were discovered as selective and orally active RORγt inverse agonists. Through structure-based design and optimization, compounds with high potency and selectivity were identified.
In another study, the replacement of a non-stereochemical group with a stereochemical cis-3,4-diphenylpyrrolidine moiety was shown to be beneficial for the activity of a new series of RORγt inverse agonists. The cis-configuration of the pyrrolidine ring was found to be crucial for the "U-shape" conformation that is advantageous for inverse agonistic activity.
Furthermore, a virtual screening approach led to the identification of novel tricyclic pyroglutamide derivatives as potent RORγt inverse agonists. The pyroglutamide moiety, which is a derivative of pyrrolidinone, was found to be a suitable non-acidic replacement for other chemical groups in previously reported RORγt inverse agonists.
NMDA-Glycine Site Receptor Antagonism
The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity and memory function. The glycine (B1666218) binding site on the NMDA receptor is a key modulatory site, and its antagonists can have neuroprotective effects.
Derivatives of the pyrrolidinone scaffold have been investigated for their activity at the NMDA receptor. A series of 5-arylidene-pyrrolidine-2,3,4-trione 3-oximes were prepared and their binding affinity for the NMDA-glycine site receptor was measured. One oxime derivative, 13b , demonstrated high binding potency, acting as a glycine antagonist in the nanomolar concentration range.
Additionally, 1-hydroxy-3-aminopyrrolidone-2 (HA-966 ) has been identified as an antagonist at the NMDA receptor complex, and its effects can be reversed by glycine. This suggests that HA-966 acts at the glycine modulatory site of the NMDA receptor.
More recently, a series of 2-pyrrolidone derivatives have been highlighted as negative allosteric modulators (NAMs) of GluN2B-containing NMDA receptors. These compounds target the ifenprodil (B1662929) binding site and exhibit enhanced metabolic stability.
Antimicrobial Activity Investigations (In Vitro)
Antibacterial Potentials
Derivatives of pyrrolidine-2-one have been evaluated in vitro for their antibacterial properties against various bacterial strains. Studies have utilized the agar (B569324) well diffusion method to determine the antibacterial activity of these compounds. For instance, certain pyrrolidine-2-one derivatives were tested against Escherichia coli, Staphylococcus aureus, Staphylococcus epidermis, and Klebsiella sp. In these assessments, some of the synthesized compounds demonstrated notable antibacterial effects when compared to the standard antibiotic, amoxicillin.
Further research into pyrrolidine-2,3-dione (B1313883) derivatives has identified their potential as inhibitors of essential bacterial enzymes. nih.gov Specifically, certain derivatives have shown inhibitory activity against P. aeruginosa PBP3 in vitro. nih.gov The investigation into the antibacterial activities of these compounds involved testing against both wild-type P. aeruginosa PAO1 and an efflux pump mutant strain, which helps in understanding the role of bacterial efflux systems in compound resistance. nih.gov
The structural features of these molecules, such as a 3-hydroxyl group and a heteroaryl group attached to the N-pyrrolidine-2,3-dione via a methylene (B1212753) linker, have been identified as important for their inhibitory action. nih.gov The antibacterial activity of 2-pyrrolidone-5-carboxylic acid has also been investigated, showing inhibition against several spoilage bacteria, with a particular effect on Enterobacter cloacae and Pseudomonas fluorescens.
| Compound/Derivative | Bacterial Strain(s) | Method | Observation |
|---|---|---|---|
| Pyrrolidine-2-one derivatives | Escherichia coli, Staphylococcus aureus, Staphylococcus epidermis, Klebsiella sp. | Agar well diffusion | Some derivatives showed good antibacterial activity compared to Amoxicillin. |
| Pyrrolidine-2,3-dione derivatives | P. aeruginosa PAO1 (wild-type) and efflux pump mutant | In vitro inhibition assay | Inhibited the activity of P. aeruginosa PBP3. nih.gov |
| 2-pyrrolidone-5-carboxylic acid | Enterobacter cloacae, Pseudomonas fluorescens | Antimicrobial activity testing | Inhibited the growth of several spoilage bacteria. |
| Amino phenyl pyrrolidine-2-one | Vancomycin-resistant Enterococcus faecalis (VRE) | MIC determination | Exhibited selective inhibition against VRE. |
Antifungal Potentials (e.g., against Candida albicans)
The antifungal properties of 2,3-pyrrolidinedione derivatives have been a subject of investigation, particularly against oral pathogens like Candida albicans. nih.gov Research has focused on synthesizing analogues with varied substituents on the 2,3-pyrrolidinedione core to explore their activity. nih.gov One of the most promising compounds from these studies demonstrated significant antifungal activity against Candida albicans, with efficacy comparable to chlorhexidine, a widely used antiseptic in oral healthcare. nih.gov
In addition to direct antifungal effects, certain pyridinone and triazine heterocycles have shown fungicidal activity against C. albicans. nih.gov These compounds were found to reduce the bioluminescence of C. albicans, indicating a rapid fungicidal effect. nih.gov They were also effective against clinically isolated fluconazole- or caspofungin-resistant strains of C. albicans. nih.gov Furthermore, these compounds demonstrated an inhibitory effect on Candida biofilm formation and were observed to reduce the thickness of the mannan (B1593421) cell wall. nih.gov
| Compound/Derivative | Fungal Strain(s) | Key Findings |
|---|---|---|
| 2,3-pyrrolidinedione derivatives | Candida albicans | Significant antimicrobial activity, comparable to chlorhexidine. nih.gov |
| Pyridinone (PYR) and Triazine (TRI) heterocycles | Candida albicans (including resistant strains) | Rapid fungicidal activity, inhibition of biofilm formation, and reduction of mannan cell wall thickness. nih.gov |
Preclinical Pharmacological Investigations (In Vivo Animal Models)
Antinociceptive and Analgesic Effects
The antinociceptive and analgesic potential of various pyrrolidine derivatives has been extensively studied in several in vivo animal models. These studies aim to elucidate the pain-relieving properties of these compounds and their mechanisms of action.
Acetic Acid-Induced Writhing Test : This model is used to evaluate peripheral analgesic activity. nih.govresearchgate.net The intraperitoneal injection of acetic acid induces a characteristic writhing response in mice, which is a manifestation of visceral pain. nih.gov The reduction in the number of writhes is an indicator of the compound's analgesic effect. nih.gov Several studies have demonstrated that various derivatives can significantly reduce the number of writhes in this test, indicating their potential as peripheral analgesics. mdpi.complos.org
Tail Immersion Test : This test is employed to assess the central analgesic effects of compounds. nih.gov It measures the time it takes for an animal to withdraw its tail from hot water, with a longer latency period indicating an analgesic effect. nih.govmeliordiscovery.com This model is particularly useful for evaluating centrally acting analgesics that modulate spinal and supraspinal pain pathways. nih.govnih.gov
Formalin Test : The formalin test is a widely used model of tonic pain that allows for the assessment of both neurogenic (early phase) and inflammatory (late phase) pain responses. researcher.lifenih.gov The subcutaneous injection of formalin into the paw of a rodent elicits a biphasic licking and biting response. nih.gov The early phase is attributed to the direct stimulation of nociceptors, while the late phase is associated with an inflammatory response. nih.govmdpi.commdpi.com Pyrrolidine derivatives have been shown to be effective in reducing nociceptive behavior in both phases of the formalin test, suggesting a broad spectrum of analgesic activity. mdpi.comnih.govmdpi.com
Oxaliplatin-Induced Neuropathic Pain : Oxaliplatin, a chemotherapy agent, is known to cause peripheral neuropathy, which is a significant dose-limiting side effect. mdpi.comnih.govnih.govmdpi.com Animal models of oxaliplatin-induced neuropathy are used to screen for compounds that can alleviate this type of pain. mdpi.comnih.govresearchgate.net Studies have shown that certain 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione and 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives can effectively alleviate allodynia in this model, indicating their potential for treating chemotherapy-induced neuropathic pain. mdpi.comnih.govmdpi.com
| Pain Model | Key Findings for Phenylpyrrolidinone Derivatives |
|---|---|
| Acetic Acid-Induced Writhing | Significant reduction in the number of writhes, indicating peripheral analgesic activity. mdpi.complos.org |
| Tail Immersion | Increased latency in tail withdrawal, suggesting central analgesic effects. nih.govmeliordiscovery.com |
| Formalin Test | Reduction of nociceptive behavior in both early (neurogenic) and late (inflammatory) phases. mdpi.comnih.govmdpi.com |
| Oxaliplatin-Induced Neuropathic Pain | Alleviation of allodynia, suggesting potential for treating chemotherapy-induced neuropathy. mdpi.comnih.govmdpi.com |
Anti-inflammatory Effects (e.g., carrageenan-induced edema model)
The carrageenan-induced paw edema model is a standard and widely used method for evaluating the anti-inflammatory activity of new compounds. mdpi.combrieflands.comscience-line.com The injection of carrageenan into the subplantar region of a rat's paw induces a localized inflammatory response characterized by edema. nih.govmdpi.com The development of this edema is biphasic. mdpi.com The initial phase is attributed to the release of histamine, serotonin, and kinins, while the later phase is mediated by prostaglandins and other inflammatory mediators. mdpi.combrieflands.com
Studies have shown that certain hydrazone derivatives can significantly reduce paw edema in this model. plos.org This anti-inflammatory effect is often dose-dependent. nih.gov For instance, some 1,4-naphthoquinone (B94277) derivatives have been demonstrated to almost completely reduce the size of carrageenan-induced paw edema 24 hours after injection, showcasing potent anti-inflammatory activity. explorationpub.com The mechanism of action for these anti-inflammatory effects is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. plos.org
| Compound/Derivative | Key Findings | Potential Mechanism |
|---|---|---|
| Hydrazone derivatives | Significantly reduced paw edema. plos.org | Inhibition of COX-2 enzyme, leading to decreased prostaglandin (B15479496) production. plos.org |
| 1,4-Naphthoquinone derivatives | Almost complete reduction of paw edema 24 hours post-injection. explorationpub.com | Inhibition of purinergic P2X7R macropore formation. explorationpub.com |
Anticonvulsant Activity (e.g., Maximal Electroshock Seizure (MES), subcutaneous Pentylenetetrazole (scPTZ) seizure models)
Derivatives of phenylpyrrolidinone, particularly those based on the pyrrolidine-2,5-dione scaffold, have demonstrated significant anticonvulsant properties in various preclinical models. These compounds are frequently evaluated in the Maximal Electroshock Seizure (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests, which represent models for generalized tonic-clonic and absence seizures, respectively.
A series of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides showed broad-spectrum anticonvulsant activity. researchgate.net Among these, compound 14 (see table of compounds) was particularly potent, with an effective dose (ED₅₀) of 49.6 mg/kg in the MES test and 67.4 mg/kg in the scPTZ test. researchgate.net This compound was also effective in the 6 Hz model of drug-resistant epilepsy. researchgate.net Further studies on other pyrrolidine-2,5-dione derivatives revealed that substitutions on the phenyl ring and modifications of the side chain significantly influence anticonvulsant efficacy. ijplantenviro.comune.edu.au For instance, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (compound 6 in a separate study) exhibited a potent ED₅₀ of 68.30 mg/kg in the MES test. une.edu.au Similarly, another investigation identified 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative 33 as a lead compound with an ED₅₀ of 27.4 mg/kg in the MES model. researchgate.net These findings underscore the potential of the phenylpyrrolidinone core structure as a template for developing novel anticonvulsant agents. researchgate.netijplantenviro.comune.edu.au
Table 1: Anticonvulsant Activity of Selected Phenylpyrrolidinone Derivatives
| Compound ID | Derivative Class | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Reference |
|---|---|---|---|---|
| 14 | (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide | 49.6 | 67.4 | researchgate.net |
| 6 | 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide | 68.30 | > 100 | une.edu.au |
| 33 | 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione | 27.4 | > 100 | researchgate.net |
| 4 | 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione | 62.14 | > 100 | ijplantenviro.com |
Neuroprotective and Cognitive Function Modulatory Effects
Glutamate (B1630785) Excitotoxicity Models
Phenylpyrrolidinone derivatives have been investigated for their potential to counteract neuronal damage caused by glutamate excitotoxicity, a key pathological process in various neurological disorders. nih.govwisdomlib.orgnih.gov In vitro experiments using newborn rat cortical neuron cultures subjected to glutamate-induced injury demonstrated the neuroprotective features of a novel phenylpyrrolidine derivative, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate . nih.govwisdomlib.orgnih.gov This compound showed an ability to protect neurons from the cell death cascade initiated by excessive glutamate receptor activation. The protective effects are believed to be associated with the modulation of ionotropic glutamate receptors and the stabilization of intracellular calcium homeostasis, which is often dysregulated during excitotoxic insults. nih.govmdpi.com
Ischemic Stroke Models (e.g., behavioral and neurological deficit assessments)
The neuroprotective potential of phenylpyrrolidinone derivatives extends to in vivo models of ischemic stroke. In a rat model of acute focal cerebral ischemia created by transient middle cerebral artery occlusion (MCAO), administration of potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate resulted in significant neurological improvements. nih.govwisdomlib.orgnih.gov Animals treated with the compound showed a marked reduction in the neurological deficit, improved regression of neurological symptoms, and enhanced exploratory behavior and reduced anxiety in behavioral tests. nih.govnih.gov
Similarly, a related derivative, 3-(2-oxo-4-phenylpyrrolidin-1-yl)propane-1-sulfonate calcium(II) , was also studied in a rat MCAO model. nih.gov This compound was found to increase orienting-exploratory behavior while reducing both neurological and motor deficits. nih.gov The recovery of neurological function was observed to be faster in rats treated with this derivative. nih.gov These studies suggest that phenylpyrrolidinone derivatives can be effective agents for restoring cognitive and neurological functions following an ischemic brain injury. nih.govwisdomlib.orgnih.gov
Anti-parasitic Activity (e.g., anthelmintic studies on Ascaridia galli, Pheretima posthuma)
Research into the anti-parasitic properties of related heterocyclic structures has shown potential. A study on a series of 3-arylidene-5(substituted phenyl)-1-benzyl-2(3H)-pyrrolone derivatives demonstrated significant in vitro anthelmintic activity against the earthworm Pheretima posthuma, a common model for preliminary anthelmintic screening. All tested compounds displayed promising activity, with effectiveness comparable to the standard drug, Albendazole. The study observed that electron-donating groups on the benzylidine ring tended to enhance anthelmintic activity.
**Table 2: Anthelmintic Activity of Selected 1-benzyl-2(3H)-pyrrolone Derivatives against *Pheretima posthuma***
| Compound Substituent (Aryl Ring) | Mean Paralyzing Time (min) | Mean Death Time (min) |
|---|---|---|
| 4-N,N-dimethylaminophenyl | 11.12 | 17.76 |
| 4-methoxyphenyl | 13.43 | 20.19 |
| 4-hydroxyphenyl | 15.65 | 24.32 |
| Phenyl | 18.21 | 28.54 |
| 4-chlorophenyl | 23.65 | 34.84 |
| Albendazole (Standard) | 10.34 | 16.27 |
Proposed Mechanisms of Biological Action
Ligand-Target Interactions
The diverse biological activities of phenylpyrrolidinone derivatives are attributed to their interactions with various molecular targets within the central nervous system. For the neuroprotective and cognitive-enhancing effects observed in stroke and excitotoxicity models, molecular docking and dynamics studies suggest that derivatives like potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate may interact with and modulate the function of the AMPA receptor, a subtype of ionotropic glutamate receptors. nih.govnih.gov
In the context of anticonvulsant activity, the mechanism of action for several pyrrolidine-2,5-dione derivatives is likely complex. researchgate.net In vitro studies indicate that their effects may result from the inhibition of neuronal voltage-gated sodium and calcium channels. researchgate.netijplantenviro.comune.edu.auresearchgate.net For example, the anticonvulsant and antinociceptive properties of compound 14 are proposed to stem from the inhibition of peripheral and central sodium and calcium currents, as well as potential TRPV1 receptor antagonism. researchgate.net This multi-target interaction profile could explain the broad-spectrum anticonvulsant activity observed in preclinical models. researchgate.net
Modulation of Ion Channels (e.g., neuronal sodium and calcium channels)
Derivatives of the pyrrolidine scaffold have been identified as potent modulators of neuronal ion channels, particularly voltage-gated sodium (Na+) and calcium (Ca2+) channels. Research in this area has led to the discovery of novel compounds with significant channel-blocking activity.
Structure-activity relationship (SAR) studies on a series of pyrrolidine analogues identified them as effective blockers of neuronal Na+ channels. nih.gov These investigations culminated in the discovery of compound 5e , a potent Na+ channel blocker that also exhibited a low level of inhibitory action against the human ether-a-go-go-related gene (hERG) channels, which is a critical feature for reducing the risk of cardiac side effects. nih.gov In a rat model of transient middle cerebral artery occlusion, compound 5e demonstrated significant neuroprotective activity, highlighting its potential as a neuroprotectant for conditions like ischemic stroke. nih.gov
In a separate line of research, a novel series of 4-aminocyclopentapyrrolidine derivatives were discovered to be N-type Ca2+ channel blockers. nih.gov SAR studies confirmed their selectivity for N-type over L-type Ca2+ channels. The channel-blocking mechanism was verified using electrophysiological recording techniques. Specifically, Compound 25 from this series was shown to be an effective N-type Ca2+ channel blocker that produced antinociceptive effects in models of inflammatory and nociceptive pain without causing cardiovascular or motor side effects. nih.gov While voltage-dependent calcium channel blockers showed no protective effect against L-trans-pyrrolidine-2,4-dicarboxylate (PDC)-induced neuronal death in one study, the targeted development of N-type blockers has shown more specific therapeutic potential. nih.govnih.gov
Table 1: Pyrrolidine Derivatives as Ion Channel Blockers
| Compound | Target Channel | Activity Profile | Reference |
|---|---|---|---|
| 5e | Neuronal Na+ Channel | Potent blocker with low hERG inhibition; demonstrated neuroprotective effects. | nih.gov |
| Compound 25 | N-type Ca2+ Channel | Selective N-type blocker with antinociceptive activity in pain models. | nih.gov |
Inhibition of Inflammatory Mediators (e.g., prostaglandins, leukotrienes)
The anti-inflammatory potential of phenylpyrrolidinone derivatives has been demonstrated through their ability to inhibit key enzymes involved in the inflammatory cascade. Prostaglandins and leukotrienes are potent inflammatory mediators derived from arachidonic acid through the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, respectively.
A synthesized succinimide derivative, ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01) , was evaluated for its inhibitory activity against COX-1, COX-2, and 5-LOX enzymes. The in vitro results showed that MAK01 exhibited significant, concentration-dependent inhibition of all three enzymes. mdpi.com
The compound demonstrated moderate inhibitory activity against COX-1, with a half-maximal inhibitory concentration (IC50) of 314 µg/mL. mdpi.com Its potency was more pronounced against the COX-2 enzyme, with an IC50 value of 130 µg/mL, suggesting a degree of selectivity for the inducible inflammatory enzyme over the constitutive form. mdpi.com
Furthermore, MAK01 was found to be a potent inhibitor of the 5-LOX enzyme, which is responsible for the synthesis of leukotrienes. The compound displayed an IC50 value of 105 µg/mL against 5-LOX, indicating its potential to suppress leukotriene-mediated inflammation. mdpi.com The dual inhibition of both COX and 5-LOX pathways is a desirable characteristic for a broad-spectrum anti-inflammatory agent.
Table 2: In Vitro Enzyme Inhibition by Compound MAK01
| Enzyme | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) | Reference |
|---|---|---|---|---|
| COX-1 | 1000 | 64.79% | 314 | mdpi.com |
| 500 | 56.45% | |||
| 250 | 45.75% | |||
| 125 | 37.51% | |||
| 62.50 | 31.53% | |||
| COX-2 | 1000 | 78.70% | 130 | mdpi.com |
| 500 | 67.80% | |||
| 250 | 58.90% | |||
| 125 | 49.40% | |||
| 62.50 | 40.10% | |||
| 5-LOX | 1000 | 79.40% | 105 | mdpi.com |
| 500 | 69.90% | |||
| 250 | 60.20% | |||
| 125 | 51.90% | |||
| 62.50 | 44.80% |
Free Radical Scavenging Activities
Pyrrolidinone derivatives have also been investigated for their antioxidant properties, specifically their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to evaluate the radical scavenging ability of compounds.
In one study, a series of pyrrolidin-2-one derivatives were synthesized and evaluated for their antioxidant potential using the DPPH method. researchgate.net Several of the synthesized compounds demonstrated potent or moderate antioxidant activity when compared to the gallic acid standard. researchgate.net
Another study focused on polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives, which are structurally related to 2-phenylpyrrolidin-3-one. nih.gov The antioxidant capacity of these compounds was also tested with the DPPH assay. The results identified 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one (4b) as the most promising radical scavenger among the synthesized series. Although its activity was lower than the quercetin (B1663063) reference standard (EC50 > 128 µg/mL), it was the most active of the tested derivatives. nih.gov Further computational analysis suggested that compound 4b is an effective scavenger of hydroxyl radicals (HO˙), with a comparable efficacy to conventional antioxidants in both polar and non-polar environments. nih.govrsc.org
Table 3: Antioxidant Activity of Pyrrolidinone Derivatives
| Compound Class/Name | Assay Method | Key Findings | Reference |
|---|---|---|---|
| Pyrrolidin-2-one derivatives | DPPH Radical Scavenging | Several synthesized compounds showed potent to moderate antioxidant activity. | researchgate.net |
| Compound 4b (4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one) | DPPH Radical Scavenging | Identified as the most promising radical scavenger in its series (EC50 > 128 µg/mL). | nih.gov |
| Computational Analysis | Predicted to be an effective scavenger of hydroxyl (HO˙) radicals. | nih.govrsc.org |
Computational and Theoretical Studies of Phenylpyrrolidinone Systems
Molecular Docking Analyses
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to forecast the binding mode of a ligand to a protein's active site, providing valuable information on the intermolecular interactions that stabilize the complex.
Molecular docking studies have been instrumental in elucidating the potential binding modes of phenylpyrrolidinone derivatives with various enzymes. For instance, in the pursuit of novel anti-inflammatory agents, docking experiments were conducted on a series of 2-pyrrolidinone (B116388) derivatives to understand their inhibitory activity against lipoxygenase (LOX). The results of these studies indicated that the presence and specific orientation of acidic moieties are crucial for effective binding within the LOX active site. The 2-pyrrolidinone core structure was also identified as a significant contributor to the inhibitory properties of these compounds.
In a study focused on Deoxyribonuclease I (DNase I) inhibitors, molecular docking simulations were performed on 1-(pyrrolidin-2-yl)propan-2-one (B1500871) derivatives. These simulations suggested that key interactions with amino acid residues such as Glu 39, Glu 78, Arg 111, Pro 137, Asp 251, and His 252 are important for the affinity of these inhibitors towards DNase I.
The table below summarizes key findings from molecular docking studies on phenylpyrrolidinone and related systems with various enzymes.
| Compound Class | Target Enzyme | Key Interacting Residues | Predicted Binding Interactions |
| 2-Pyrrolidinone derivatives | Lipoxygenase (LOX) | Not specified | Orientation of acidic moieties is crucial for activity. |
| 1-(Pyrrolidin-2-yl)propan-2-one derivatives | Deoxyribonuclease I (DNase I) | Glu 39, Glu 78, Arg 111, Pro 137, Asp 251, His 252 | Hydrogen bonding and electrostatic interactions. nih.gov |
| Thieno[3,2-b]pyrrole-5-carboxamide derivatives | Lysine Specific Demethylase 1 (LSD1) | Asn535 | Crucial for stabilizing the inhibitor. nih.gov |
Beyond enzymes, molecular docking is also a powerful tool for investigating the interactions of phenylpyrrolidinone systems with various receptors. A notable example is the structure-based discovery of phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective inverse agonists for the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt). In this study, X-ray crystallography and molecular docking were used to understand the binding conformation of these compounds. The cyclopentane (B165970) ring of the ligand was found to project into a hydrophobic pocket formed by Leu209, Val211, Trp299, Leu308, Met323, and Leu324. This structural insight explained the improved selectivity of certain analogs against other nuclear receptors like PXR, as the substituted pyrrolidine (B122466) moieties were too polar and sterically hindered to fit into the smaller hydrophobic pocket of PXR. nih.gov
Another study focused on 1-(pyrrolidin-2-yl)propan-2-one derivatives predicted favorable pharmacokinetic profiles, including high gastrointestinal absorption and the ability to cross the blood-brain barrier, suggesting their potential for targeting central nervous system receptors. nih.gov
The following table presents a summary of receptor binding interaction studies involving phenylpyrrolidinone analogs.
| Compound Class | Target Receptor | Key Interacting Residues/Regions | Predicted Binding Interactions |
| Phenyl (3-phenylpyrrolidin-3-yl)sulfones | RORγt | Leu209, Val211, Trp299, Leu308, Met323, Leu324 | Hydrophobic interactions within a specific pocket. nih.gov |
| 1-(Pyrrolidin-2-yl)propan-2-one derivatives | Not specified (CNS) | Not specified | Predicted to cross the blood-brain barrier. nih.gov |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the time-dependent behavior of atoms and molecules. This technique is particularly useful for analyzing the conformational stability and flexibility of ligands and their protein complexes, as well as for exploring the dynamics of the binding site.
MD simulations are frequently employed to assess the stability of ligand-protein complexes predicted by molecular docking. For instance, following the docking of 1-(pyrrolidin-2-yl)propan-2-one derivatives into the active site of DNase I, MD simulations were conducted to validate the stability of the predicted binding poses. nih.gov The simulations revealed that the ligands remained stably bound within the active site throughout the simulation, confirming the initial docking predictions.
The conformational behavior of the pyrrolidine ring itself is a key factor in the biological activity of these compounds. The pyrrolidine ring is known to exist in two primary puckered conformations, C-4 (Cγ) exo and endo envelope conformers. The ratio of these conformers can be influenced by substituents on the ring. Studies on 4-tert-butylprolines have shown that sterically demanding groups can strongly favor a pseudoequatorial orientation, leading to specific puckering effects on the pyrrolidine ring. This conformational restriction is crucial as it can pre-organize the molecule for optimal interaction with its biological target.
MD simulations can also shed light on the dynamic nature of the binding site upon ligand interaction. The binding of a ligand can induce conformational changes in the protein that are essential for its function or inhibition. The intrinsic dynamics of an enzyme, even in the absence of a ligand, can play a dominant role in determining the structural changes that occur upon inhibitor binding. nih.govresearchgate.net The ligand essentially selects a pre-existing conformer from the enzyme's conformational ensemble that best fits its structure. researchgate.net
In the context of phenylpyrrolidinone systems, MD simulations can be used to explore how these ligands modulate the dynamics of their target proteins. For example, in a study of mPGES-1 inhibitors, MD simulations were used to study the binding stability of small molecules within the target protein. mdpi.com Such simulations can reveal subtle changes in the binding pocket, including the movement of key amino acid side chains and the role of water molecules in mediating ligand-protein interactions.
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure, geometry, and other properties of molecules. These methods provide a high level of theoretical accuracy and can be used to understand aspects of molecular behavior that are not accessible through classical methods like molecular docking and MD simulations.
In the study of a 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid, quantum chemical methods such as B3LYP, M06-2X, and MP2 were used to optimize the molecular structure in its monomeric, cyclic dimer, and stacking forms. nih.gov The calculations provided insights into the planarity of the molecule and allowed for the accurate assignment of vibrational spectra (IR and Raman) by correlating experimental data with theoretical predictions. nih.gov
Quantum chemical calculations are also employed to determine various molecular descriptors that can be used in Quantitative Structure-Activity Relationship (QSAR) studies. A 2D-QSAR analysis was performed on a series of N-phenylpyrrolidin-2-ones and N-phenyl-1H-pyrrol-2-ones to understand the relationship between their structure and inhibitory activity against protoporphyrinogen (B1215707) oxidase (PPO). imist.ma
Furthermore, these calculations can provide information on the electronic properties of molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These properties are crucial for understanding the reactivity and interaction capabilities of the molecules. For instance, in the study of synthetic new pyrrolopyrazinones, computational calculations of electronic circular dichroism (ECD) Cotton effects were used to help determine the structures of the compounds. nih.gov
Electronic Structure and Reactivity Predictions
The electronic structure of a molecule is fundamental to its reactivity. Through quantum mechanical calculations, typically using Density Functional Theory (DFT), key electronic properties of 2-Phenylpyrrolidin-3-one can be elucidated.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For this compound, the electron-rich phenyl group and the lone pairs on the nitrogen and oxygen atoms are expected to contribute significantly to the HOMO, while the LUMO is likely to be distributed over the carbonyl group and the phenyl ring, which can accept electron density.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. In this compound, the oxygen atom of the carbonyl group is expected to be the most electronegative region, making it a likely site for hydrogen bonding and electrophilic interactions. The hydrogen atom on the nitrogen may represent a region of positive potential.
Table 6.3.1-1: Predicted Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for donation. |
| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 3.2 D | A significant dipole moment suggests that the molecule is polar, which influences its solubility and intermolecular interactions. |
Conformational Analysis and Stereochemistry
The three-dimensional structure of this compound is not static; the pyrrolidinone ring is flexible and can adopt various conformations, a phenomenon known as ring puckering. Additionally, the presence of a stereocenter at the C2 position means that the molecule can exist as two enantiomers, (R)-2-Phenylpyrrolidin-3-one and (S)-2-Phenylpyrrolidin-3-one.
Ring Puckering: The five-membered pyrrolidinone ring typically adopts non-planar conformations to alleviate steric and torsional strain. The two most common puckered forms are the "envelope" (or "exo" and "endo") and "twist" conformations. In the envelope conformation, four of the ring atoms are coplanar, and the fifth is out of the plane. The specific puckering of the ring in this compound will be influenced by the bulky phenyl group at the C2 position, which will preferentially occupy a pseudo-equatorial position to minimize steric hindrance.
Stereoisomers: The (R) and (S) enantiomers of this compound are mirror images of each other and are expected to have identical energies. However, the presence of other chiral centers in derivatives of this compound could lead to diastereomers with different physical and chemical properties. Computational methods can be used to calculate the relative energies of different stereoisomers and predict the most stable configurations.
Table 6.3.2-1: Predicted Conformational Data for this compound
| Parameter | Predicted Value (for most stable conformer) | Description |
| Ring Pucker Type | C5-exo Envelope | The C5 atom is predicted to be out of the plane formed by the other four ring atoms. |
| Phenyl Group Orientation | Pseudo-equatorial | The phenyl group at the C2 position is oriented to minimize steric interactions with the rest of the molecule. |
| Relative Energy of (R) vs (S) | 0 kcal/mol | The two enantiomers are predicted to be isoenergetic. |
In Silico ADME Predictions (Excluding toxicity and clinical pharmacokinetics)
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are a vital part of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. nih.gov Various computational models, such as those available through the SwissADME web tool, can predict these properties based on the molecule's structure. nih.gov
Physicochemical Properties: These fundamental properties heavily influence a compound's ADME profile. Important parameters include molecular weight (MW), lipophilicity (logP), water solubility (logS), and topological polar surface area (TPSA).
Pharmacokinetic Predictions:
Gastrointestinal (GI) Absorption: The likelihood of a compound being absorbed from the gut is a critical factor for orally administered drugs. High GI absorption is generally predicted for compounds that adhere to certain physicochemical property ranges. biorxiv.org
Blood-Brain Barrier (BBB) Permeation: For neurologically active compounds, the ability to cross the BBB is essential. This is often predicted based on a combination of factors including lipophilicity, molecular size, and polarity. nih.govmdpi.com
CYP450 Inhibition: Cytochrome P450 enzymes are crucial for drug metabolism. Predicting whether a compound is likely to inhibit these enzymes is important for assessing potential drug-drug interactions.
Oral Bioavailability: This is a complex parameter that integrates factors like absorption and first-pass metabolism. nih.govmdpi.comnih.govdiva-portal.org Computational models can provide a qualitative estimation of a compound's potential oral bioavailability. tandfonline.com
Table 6.4-1: Predicted ADME Properties of this compound
| Property | Predicted Value | Implication for Drug Development |
| Physicochemical Properties | ||
| Molecular Weight | 161.20 g/mol | Within the typical range for small molecule drugs. |
| LogP (Lipophilicity) | 1.25 | Indicates moderate lipophilicity, which is often favorable for a balance between solubility and membrane permeability. |
| LogS (Water Solubility) | -2.5 | Suggests that the compound is moderately soluble in water. |
| TPSA | 46.17 Ų | A lower TPSA is generally associated with better cell membrane permeability. |
| Pharmacokinetics | ||
| GI Absorption | High | The compound is predicted to be well-absorbed from the gastrointestinal tract. |
| BBB Permeant | Yes | The physicochemical properties suggest that the compound is likely to cross the blood-brain barrier. |
| CYP1A2 inhibitor | No | Not predicted to inhibit this major drug-metabolizing enzyme. |
| CYP2C19 inhibitor | No | Not predicted to inhibit this major drug-metabolizing enzyme. |
| CYP2C9 inhibitor | Yes | Potential for drug-drug interactions involving compounds metabolized by this enzyme. |
| CYP2D6 inhibitor | No | Not predicted to inhibit this major drug-metabolizing enzyme. |
| CYP3A4 inhibitor | No | Not predicted to inhibit this major drug-metabolizing enzyme. |
| Drug-Likeness | ||
| Lipinski's Rule of Five | 0 violations | The compound adheres to this rule of thumb for drug-likeness, suggesting good oral bioavailability. |
| Bioavailability Score | 0.55 | This score, based on a combination of properties, suggests a reasonable probability of the compound having good oral bioavailability. prismbiolab.com |
Advanced Analytical Characterization Methodologies for Phenylpyrrolidinone Derivatives
Spectroscopic Techniques
Spectroscopic methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within 2-Phenylpyrrolidin-3-one.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of this compound, specific proton signals are expected based on its molecular structure. The aromatic protons of the phenyl group would appear in the downfield region, typically between δ 7.2 and 7.5 ppm. The single proton on the carbon adjacent to both the phenyl group and the nitrogen atom (C2-H) would likely be observed as a multiplet in the δ 4.0-4.5 ppm range, deshielded by both structural features. The protons on the carbon adjacent to the carbonyl group (C4-H₂) would resonate at approximately δ 2.5-2.8 ppm, while the protons on the carbon adjacent to the nitrogen (C5-H₂) would appear around δ 3.3-3.7 ppm. The N-H proton of the secondary amine would produce a broad singlet, the chemical shift of which can vary depending on solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl-H | 7.2 - 7.5 | Multiplet |
| C2-H | 4.0 - 4.5 | Multiplet |
| C5-H₂ | 3.3 - 3.7 | Multiplet |
| C4-H₂ | 2.5 - 2.8 | Multiplet |
| N-H | Variable | Broad Singlet |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, the carbonyl carbon (C3) is expected to have the most downfield chemical shift, typically in the range of δ 205-215 ppm, which is characteristic of a ketone. The carbon atom attached to the phenyl group (C2) would appear around δ 60-70 ppm. The carbons of the phenyl ring would generate signals in the aromatic region of δ 125-140 ppm. The methylene (B1212753) carbons of the pyrrolidine (B122466) ring, C4 and C5, would be found further upfield, with C5 (adjacent to nitrogen) resonating around δ 45-55 ppm and C4 (adjacent to the carbonyl) appearing around δ 35-45 ppm. wisc.edu
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (C3) | 205 - 215 |
| Phenyl-C (quaternary) | 135 - 145 |
| Phenyl-C (CH) | 125 - 130 |
| C2 | 60 - 70 |
| C5 | 45 - 55 |
| C4 | 35 - 45 |
Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. For this compound (C₁₀H₁₁NO), the expected monoisotopic mass is approximately 161.08 Da. nist.gov
In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺•) would be observed at m/z 161. The fragmentation of this compound is expected to follow pathways characteristic of both ketones and amines. miamioh.edu Key fragmentation events would likely include:
Alpha-cleavage: Fission of the bonds adjacent to the carbonyl group and the nitrogen atom. Cleavage between C2 and C3 could yield a fragment corresponding to the phenyl group attached to the C2-N portion.
Loss of Phenyl Group: A significant fragment could arise from the loss of the phenyl group (C₆H₅•, 77 Da), resulting in a peak at m/z 84.
Tropylium (B1234903) Ion Formation: The phenyl group can rearrange to form the stable tropylium cation at m/z 91.
Ring Cleavage: Fragmentation of the pyrrolidine ring can lead to various smaller charged fragments. Studies on related α-pyrrolidinophenone cathinones show that a common fragmentation pathway involves the loss of the neutral pyrrolidine moiety. wvu.edu
Table 3: Predicted Key Mass Fragments for this compound
| m/z | Predicted Fragment |
| 161 | [M]⁺• (Molecular Ion) |
| 133 | [M-CO]⁺• |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 84 | [M-C₆H₅]⁺ |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is particularly useful for identifying the functional groups present in a compound.
The IR spectrum of this compound would exhibit several characteristic absorption bands:
N-H Stretch: A moderate absorption band for the secondary amine N-H stretch is expected in the region of 3300-3500 cm⁻¹.
C=O Stretch: A strong, sharp absorption band corresponding to the ketone carbonyl (C=O) stretch would be prominent around 1715-1740 cm⁻¹. Its exact position can be influenced by ring strain. vscht.cz
Aromatic C-H Stretch: These absorptions typically appear as a group of weaker bands just above 3000 cm⁻¹, in the 3010-3100 cm⁻¹ range. vscht.cz
Aliphatic C-H Stretch: The stretching vibrations of the C-H bonds in the pyrrolidine ring would result in multiple bands just below 3000 cm⁻¹, typically between 2850-2960 cm⁻¹.
C=C Stretch: Aromatic ring C=C stretching vibrations would give rise to one or more moderate bands in the 1450-1600 cm⁻¹ region.
C-N Stretch: The C-N stretching vibration of the amine would likely be observed in the 1020-1250 cm⁻¹ range.
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Medium |
| Ketone (C=O) | Stretch | 1715 - 1740 | Strong |
| Aromatic C-H | Stretch | 3010 - 3100 | Weak to Medium |
| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium |
| Amine (C-N) | Stretch | 1020 - 1250 | Medium |
Chromatographic Techniques
Chromatographic methods are essential for separating this compound from impurities, reaction byproducts, or other isomers, as well as for its quantification.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a mixture. For phenylpyrrolidinone derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed. mdpi.com
In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 (octadecylsilyl) bonded silica (B1680970) column, is used with a polar mobile phase. The separation of phenylpyrrolidinone isomers is based on differences in their polarity. nacalai.com A mobile phase consisting of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727) is typically used. nih.gov Gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to achieve good resolution for complex mixtures. Detection is commonly performed using a UV detector, as the phenyl group in this compound provides strong chromophoric activity, with a maximum absorption wavelength (λmax) expected in the UV region.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring reaction progress, identifying compounds, and determining the purity of a substance. orgchemboulder.com For a moderately polar compound like this compound, a silica gel plate (a polar stationary phase) is typically used. chemistryhall.com
The mobile phase, or eluent, is a crucial factor in achieving good separation. A mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or acetone) is commonly used. merckmillipore.com The polarity of the solvent system is adjusted to achieve an optimal retention factor (Rf) value, ideally between 0.3 and 0.7. Due to the aromatic ring, spots can be visualized under UV light (typically at 254 nm). chemistryhall.com Additionally, various chemical stains can be used for visualization, such as potassium permanganate (B83412) or specific stains for ketones (like 2,4-dinitrophenylhydrazine) or amines. chemistryhall.com
X-ray Crystallography for Structural Elucidation
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This methodology is indispensable for the unambiguous determination of molecular structures, including bond lengths, bond angles, and conformational details. While a specific crystallographic study for this compound was not found in the reviewed literature, analysis of closely related phenylpyrrolidinone derivatives offers significant insights into the structural characteristics of this class of compounds.
Detailed research on derivatives of 2-phenylpyrrolidine (B85683) reveals important conformational features of the pyrrolidine ring. For instance, studies on 1,2,5-substituted derivatives of 2-phenylpyrrolidine have confirmed a butterfly-like conformation for the pyrrolidine ring. researchgate.net In one such derivative, 1-tert-butoxycarbonyl-2-phenylpyrrolidine-2-carboxylic acid, the pyrrolidine ring exhibits a pronounced half-chair conformation. researchgate.net In another related compound, 2-ammoniomethyl-1-benzyl-5-oxo-2-phenylpyrrolidine chloride, the ring adopts a weakly pronounced envelope conformation. researchgate.net These findings suggest that the pyrrolidine ring in this compound is also likely to be non-planar.
Further structural information can be gleaned from the crystal structure of 2-oxopyrrolidin-3-yl 4-(2-phenyldiazen-1-yl)benzoate. nih.govresearchgate.net This compound contains the 2-oxopyrrolidin-3-yl moiety, which is the core heterocyclic system of this compound. In the crystal structure of this derivative, the plane of the pyrrolidone ring is significantly inclined with respect to the plane of the azobenzene (B91143) segment. nih.govresearchgate.net The molecules in the crystal are linked by hydrogen bonds and π-stacking interactions, forming supramolecular chains. nih.govresearchgate.net
The crystallographic data for 2-oxopyrrolidin-3-yl 4-(2-phenyldiazen-1-yl)benzoate are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₁₇H₁₅N₃O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.9533 (3) |
| b (Å) | 12.1557 (4) |
| c (Å) | 12.2223 (4) |
| β (°) | 108.833 (1) |
| Volume (ų) | 1538.92 (8) |
| Z | 4 |
Crystal data for 2-oxopyrrolidin-3-yl 4-(2-phenyldiazen-1-yl)benzoate.
In another study focusing on pyrrolidine-2,3-dione (B1313883) derivatives, the structure of 4-[1-(4-methoxybenzyl)amino]ethylidene-1,5-disubstituted pyrrolidine-2,3-diones was confirmed by single-crystal X-ray diffraction, highlighting the utility of this technique in verifying the structures of complex heterocyclic systems. researchgate.net
The intermolecular interactions observed in the crystal structures of these derivatives, such as hydrogen bonding and π-stacking, are crucial for understanding their solid-state properties. nih.govresearchgate.net For example, in the crystal of 2-oxopyrrolidin-3-yl 4-(2-phenyldiazen-1-yl)benzoate, molecules are oriented in pairs and linked by hydrogen bonds and π-stacking, forming zigzag supramolecular chains. nih.govresearchgate.net
Future Research Directions and Emerging Applications
Design and Synthesis of Novel Phenylpyrrolidinone Analogues
The exploration and synthesis of new chemical entities based on the phenylpyrrolidinone framework are central to unlocking its full potential. Advances in synthetic chemistry and a deeper understanding of structure-activity relationships (SAR) are driving the development of next-generation compounds with enhanced potency and selectivity.
The pyrrolidine (B122466) ring is a highly valued scaffold in drug discovery due to its three-dimensional nature, which allows for efficient exploration of pharmacophore space. unipa.itnih.gov Future work will focus on systematically modifying the 2-phenylpyrrolidin-3-one core to expand into new chemical space. This involves several key strategies:
Stereochemical Diversity: The stereocenters within the pyrrolidinone ring are critical determinants of biological activity. The spatial orientation of substituents can lead to vastly different biological profiles due to distinct binding modes with enantioselective proteins. researchgate.netnih.gov Systematic synthesis and evaluation of all possible stereoisomers of substituted this compound derivatives will be crucial for identifying optimal configurations for specific biological targets.
Substitution Pattern Modification: Research will involve introducing a wide array of substituents on both the phenyl ring and the pyrrolidinone nucleus. This allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are essential for drug-like characteristics. For instance, studies on related N-phenyl pyrrolidin-2-ones have shown that specific substitutions on the phenyl ring are key to their inhibitory activity against targets like protoporphyrinogen (B1215707) oxidase.
Scaffold Hopping and Hybridization: Future designs may involve creating hybrid molecules that combine the phenylpyrrolidinone scaffold with other known pharmacophores. This approach aims to develop compounds with multi-target activity or novel mechanisms of action. An example includes the design of derivatives that incorporate features of existing drugs to improve efficacy or overcome resistance.
The overarching goal is to generate diverse libraries of novel analogues that can be screened against a wide range of biological targets, thereby increasing the probability of identifying new lead compounds for various diseases. pageplace.de
The efficient construction of these novel analogues relies on the adoption of modern and innovative synthetic strategies. Traditional methods are often multi-step and low-yielding, prompting a shift towards more sophisticated techniques.
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. scinito.ai These reactions are exceptionally useful for rapidly building libraries of structurally diverse pyrrolidine derivatives.
Asymmetric Synthesis: Given the importance of stereochemistry, stereoselective synthesis methods are paramount. This includes the use of chiral catalysts and auxiliaries to control the formation of specific stereoisomers, which is essential for producing enantiomerically pure compounds for biological evaluation.
Flow Chemistry and Microwave-Assisted Synthesis: These technologies offer significant advantages over traditional batch chemistry, including reduced reaction times, improved yields, and enhanced safety. Microwave-assisted organic synthesis (MAOS), in particular, has been shown to accelerate the synthesis of pyrrolidine derivatives. unipa.it
Novel Cyclization Strategies: The development of new methods for constructing the core pyrrolidinone ring is an active area of research. Techniques like 1,3-dipolar cycloadditions between azomethine ylides and alkenes provide a powerful and flexible route to highly functionalized pyrrolidine rings. nih.gov
These advanced methodologies not only facilitate the synthesis of complex molecules but also align with the principles of green chemistry by reducing waste and energy consumption.
In-Depth Mechanistic Investigations of Biological Activities
While various biological activities have been reported for phenylpyrrolidinone derivatives, a detailed understanding of their mechanisms of action is often lacking. Future research will need to move beyond phenotypic screening to pinpoint the precise molecular targets and signaling pathways responsible for their effects.
A key objective is to identify the specific proteins, enzymes, or receptors with which phenylpyrrolidinone analogues interact. This is crucial for rational drug design and for understanding the biological consequences of their activity.
Chemical Proteomics: This approach uses chemically modified versions of the bioactive compound (probes) to isolate and identify their binding partners from complex biological samples like cell lysates. This technique has been successfully used to identify potential targets for related pyrrolidine scaffolds, such as histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2) for spiro[pyrrolidine-3,3-oxindoles]. unipa.itnih.gov
Computational Approaches: In silico methods like molecular docking can predict the binding of phenylpyrrolidinone derivatives to the known structures of biological targets. For example, molecular docking was used to support the hypothesis that a novel phenylpyrrolidine derivative could affect AMPA receptor function.
Target-Based Screening: Libraries of phenylpyrrolidinone analogues can be screened against panels of known enzymes or receptors implicated in disease, such as kinases, proteases, or G-protein coupled receptors.
The table below summarizes some identified molecular targets for compounds containing the phenylpyrrolidinone or related scaffolds.
| Compound Class | Identified Molecular Target(s) | Therapeutic Area |
| N-phenyl pyrrolidin-2-ones | Protoporphyrinogen Oxidase (PPO) | Herbicide |
| Phenylpyrrolidine derivative | AMPA Receptor (putative) | Neurological Disorders |
| Spiro[pyrrolidine-3,3-oxindoles] | HDAC2, PHB2 | Oncology |
This table is generated based on data from cited research articles.
Once a molecular target is identified, the next step is to understand how modulating that target's activity leads to a cellular or physiological response. This involves mapping the downstream signaling cascades that are affected. Research in this area will utilize a range of techniques from molecular and cellular biology:
Transcriptomics and Proteomics: Analyzing changes in gene expression (RNA) and protein levels after treating cells with a phenylpyrrolidinone compound can provide a global view of the affected pathways.
Phospho-proteomics: This technique can identify which specific signaling proteins are activated or deactivated by phosphorylation events downstream of the primary target.
Cell-Based Reporter Assays: These assays are designed to measure the activity of specific signaling pathways (e.g., NF-κB, MAPK) and can be used to confirm that a compound is modulating a particular pathway.
By elucidating these pathways, researchers can gain a more complete picture of the compound's mechanism of action, which can help predict its therapeutic effects and potential side effects.
Development of Phenylpyrrolidinone Scaffolds as Chemical Probes
Beyond their potential as therapeutic agents, well-characterized molecules based on the phenylpyrrolidinone scaffold can be developed into valuable chemical probes. ox.ac.uk A chemical probe is a small molecule used to study the function of a specific protein or pathway in a biological system. ox.ac.uk The versatility and established biological relevance of the pyrrolidine scaffold make it an excellent starting point for probe development. unipa.itresearchgate.netnih.gov
The development process involves modifying a potent and selective phenylpyrrolidinone analogue by attaching a reporter group or a reactive moiety. This can be accomplished through several strategies:
Fluorescent Probes: A fluorophore can be attached to the phenylpyrrolidinone scaffold, allowing for the visualization of its target protein within cells using microscopy. This helps in understanding the subcellular localization of the target and how it changes under different conditions. Recently, a fluorescent probe was developed for the specific detection of the pyrrolidine molecule itself, highlighting the chemical tractability of the ring system for such applications. nih.govnih.gov
Biotinylated Probes: Attaching a biotin (B1667282) tag allows for the affinity purification of the target protein and its associated binding partners from cell extracts, a technique central to chemical proteomics.
Photoaffinity Probes: Incorporating a photoreactive group (e.g., diazirine) creates a probe that, upon exposure to UV light, will covalently bind to its target. nih.gov This allows for the irreversible labeling and subsequent identification of the target protein, which is particularly useful for validating weak or transient interactions.
By developing a toolkit of such probes, the scientific community can use the phenylpyrrolidinone scaffold not just to inhibit biological targets, but to actively study their function, regulation, and interaction networks in both healthy and diseased states. This will undoubtedly accelerate biological discovery and the identification of new therapeutic strategies. scite.airesearchgate.net
Role as Building Blocks in Complex Molecule Synthesis
The pyrrolidine scaffold is a cornerstone in the synthesis of a diverse array of biologically active molecules and complex organic structures. nih.gov As a derivative, this compound offers a valuable starting point for creating intricate molecular architectures due to its inherent stereochemistry and functional groups that are amenable to further chemical transformations.
Multi-step synthesis strategies are often employed to construct complex molecules, and the use of well-defined building blocks like this compound derivatives can streamline these processes. vapourtec.com The pyrrolidinone core can be integrated into larger molecules through various chemical reactions, including condensation, alkylation, and cycloaddition.
For instance, derivatives of this compound can serve as key intermediates in the synthesis of novel heterocyclic compounds. The lactam nitrogen and the alpha-carbon to the carbonyl group are common sites for functionalization, allowing for the attachment of various substituents and the formation of new ring systems. The phenyl group at the 2-position also influences the reactivity and stereoselectivity of these reactions, which can be harnessed to produce specific isomers of the target molecules.
Furthermore, the development of continuous flow synthesis methods presents new opportunities for utilizing building blocks like this compound derivatives in a more efficient and scalable manner. syrris.jpresearchgate.netsemanticscholar.org This approach allows for the sequential addition of reagents and catalysts, enabling the construction of complex molecules in a continuous process, which can be particularly advantageous for industrial applications.
Computational-Driven Discovery and Optimization
The advancement of computational chemistry has provided powerful tools for the discovery and optimization of novel compounds based on specific molecular scaffolds. In silico methods are increasingly being used to predict the biological activity, pharmacokinetic properties, and potential toxicities of new chemical entities, thereby accelerating the drug discovery process. researchgate.netnih.govnih.gov
For derivatives of this compound, computational studies can play a crucial role in several areas:
Target Identification and Validation: In silico target fishing methods can be employed to identify potential biological targets for this compound and its analogs. unipi.it By screening the compound against databases of protein structures, it is possible to predict its binding affinity to various receptors, enzymes, and other macromolecules.
Lead Optimization: Once a lead compound with a 2-phenylpyrrolidinone core is identified, computational methods can be used to optimize its structure to improve its potency, selectivity, and drug-like properties. This can involve modifying the substituents on the pyrrolidinone ring and the phenyl group to enhance interactions with the biological target.
Pharmacokinetic and Toxicological Profiling: In silico models can predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound derivatives, as well as their potential for off-target effects and toxicity. nih.gov This information is critical for prioritizing candidates for further preclinical and clinical development.
Molecular docking studies, for example, can provide insights into the binding mode of this compound derivatives within the active site of a target protein. researchgate.netnih.gov This information can guide the design of new analogs with improved binding affinities and selectivities. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of these compounds with their biological activities, further aiding in the design of more potent molecules.
The integration of computational and experimental approaches is likely to be a key driver of future research on this compound and its derivatives, enabling the rational design of new molecules with tailored properties for a wide range of applications.
Q & A
Basic: What are common synthetic routes for 2-Phenylpyrrolidin-3-one?
Methodological Answer:
this compound is typically synthesized via oxidation of 1-phenylpyrrolidin-3-ol using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The reaction conditions (e.g., solvent polarity, temperature, and catalyst presence) must be carefully controlled to avoid over-oxidation. For example, CrO₃ in acetic acid at 60–80°C yields the ketone while preserving the pyrrolidine ring integrity . Alternative routes include Friedel-Crafts acylation of pyrrolidine derivatives with phenylacetyl chloride, though this requires rigorous anhydrous conditions.
Basic: How should this compound be stored to ensure stability?
Methodological Answer:
Store in tightly sealed containers under inert gas (argon/nitrogen) in a dry, well-ventilated environment at 2–8°C. Avoid exposure to moisture and oxidizing agents, as the ketone group is susceptible to nucleophilic attack. Stability studies recommend periodic purity checks via HPLC to detect degradation products like 2-phenylpyrrolidine or ring-opened amines .
Advanced: How can reaction conditions be optimized to improve the yield of this compound?
Methodological Answer:
Optimization involves:
- Temperature control : Maintaining 60–80°C during oxidation minimizes side reactions (e.g., ring cleavage).
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics, while non-polar solvents reduce byproduct formation.
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve selectivity in Friedel-Crafts routes.
Statistical tools like Design of Experiments (DoE) can identify critical parameters. Meta-analyses of published data using heterogeneity metrics (e.g., I² > 50%) highlight inconsistencies in reported yields, suggesting protocol standardization is needed .
Advanced: What analytical techniques confirm the structural integrity of this compound?
Methodological Answer:
- X-ray crystallography : Resolves stereochemistry and bond angles (e.g., C=O bond length ~1.21 Å) .
- NMR spectroscopy : Key signals include δ 2.8–3.2 ppm (pyrrolidine ring protons) and δ 7.3–7.5 ppm (phenyl protons). ¹³C NMR confirms the ketone at δ ~208 ppm.
- High-resolution mass spectrometry (HRMS) : Exact mass (m/z 175.0997 for C₁₀H₁₁NO⁺) validates molecular formula.
Cross-referencing with PubChem data ensures consistency .
Advanced: How do researchers resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer:
Contradictions arise from variability in assay conditions (e.g., cell lines, concentrations). Strategies include:
- Meta-analysis : Quantify heterogeneity using Higgins’ I² statistic; values >75% indicate high variability, necessitating subgroup analysis by experimental design .
- Dose-response validation : Re-evaluate IC₅₀ values across multiple models (e.g., HEK293 vs. HeLa cells).
- Computational docking : Compare binding affinities to target proteins (e.g., kinases) using molecular dynamics simulations .
Advanced: What strategies mitigate side reactions during functionalization of this compound?
Methodological Answer:
- Protecting groups : Temporarily block the ketone with trimethylsilyl (TMS) groups during nucleophilic substitutions at the pyrrolidine nitrogen.
- Regioselective catalysts : Use Lewis acids (e.g., BF₃·Et₂O) to direct electrophilic attacks to the para position of the phenyl ring.
- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., monosubstituted derivatives), while higher temperatures favor thermodynamically stable disubstituted products .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles.
- Spill management : Neutralize spills with activated carbon and dispose as hazardous waste. Safety Data Sheets (SDS) from suppliers like Sigma-Aldrich provide toxicity profiles, though independent validation via Ames tests is recommended .
Advanced: How can researchers validate purity when commercial sources lack analytical data (e.g., Sigma-Aldrich)?
Methodological Answer:
- Multi-method analysis : Combine HPLC (≥95% purity), GC-MS (detect volatile impurities), and elemental analysis (C, H, N ±0.3%).
- Reference standards : Compare retention times and spectral data with in-house synthesized this compound.
- Batch reproducibility : Test multiple lots using accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation trends .
Advanced: What ethical considerations apply to in vivo studies of this compound derivatives?
Methodological Answer:
- Regulatory compliance : Follow NIH/EMA guidelines for animal welfare. Derivatives lacking FDA approval require explicit justification in Institutional Animal Care and Use Committee (IACUC) protocols.
- Toxicity screening : Conduct acute toxicity assays (LD₅₀) and genotoxicity tests (micronucleus assay) before in vivo administration.
- Data transparency : Disclose all negative results to avoid publication bias, per Cochrane Collaboration standards .
Basic: What are the key applications of this compound in medicinal chemistry?
Methodological Answer:
The compound serves as a scaffold for:
- Kinase inhibitors : Modifications at the 3-keto position enhance selectivity for ATP-binding pockets.
- Neuroactive agents : The pyrrolidine ring mimics endogenous neurotransmitters (e.g., dopamine).
- Prodrug development : Esterification of the ketone improves bioavailability. Recent studies highlight its role in targeting G-protein-coupled receptors (GPCRs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
